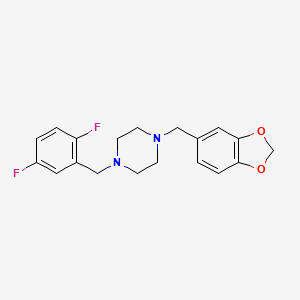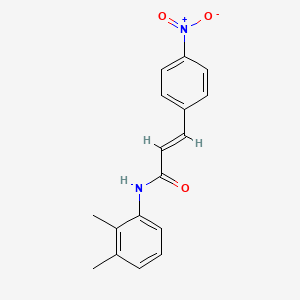
N-(4-methylbenzyl)-4-morpholinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylbenzyl)-4-morpholinecarbothioamide, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. AG490 is a tyrosine kinase inhibitor that specifically targets the Janus kinase (JAK) family of enzymes, which are involved in the regulation of cytokine signaling pathways.
Mechanism of Action
N-(4-methylbenzyl)-4-morpholinecarbothioamide acts as a competitive inhibitor of the JAK family of enzymes, which are involved in the regulation of cytokine signaling pathways. By blocking the activity of these enzymes, N-(4-methylbenzyl)-4-morpholinecarbothioamide prevents the activation of downstream signaling pathways, which leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-4-morpholinecarbothioamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the suppression of inflammatory responses. It has also been shown to have an immunomodulatory effect, which may be beneficial in the treatment of autoimmune disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-methylbenzyl)-4-morpholinecarbothioamide is its specificity for the JAK family of enzymes, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of N-(4-methylbenzyl)-4-morpholinecarbothioamide is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Future Directions
There are a number of potential future directions for research on N-(4-methylbenzyl)-4-morpholinecarbothioamide, including the development of more potent inhibitors that can be used at lower concentrations, the identification of novel targets for the JAK family of enzymes, and the investigation of the immunomodulatory effects of N-(4-methylbenzyl)-4-morpholinecarbothioamide in the treatment of autoimmune disorders. Additionally, further studies are needed to fully understand the mechanisms of action of N-(4-methylbenzyl)-4-morpholinecarbothioamide and its potential therapeutic applications in various diseases.
Synthesis Methods
N-(4-methylbenzyl)-4-morpholinecarbothioamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzyl chloride with morpholine, followed by the addition of carbon disulfide to form the corresponding dithiocarbamate. The final step involves the reaction of the dithiocarbamate with an appropriate halogenating agent to yield the desired product.
Scientific Research Applications
N-(4-methylbenzyl)-4-morpholinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK-STAT signaling pathway, which is involved in cell survival and proliferation.
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-11-2-4-12(5-3-11)10-14-13(17)15-6-8-16-9-7-15/h2-5H,6-10H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTMRCPASQNQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797678 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methylbenzyl)-4-morpholinecarbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5778106.png)
![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5778114.png)




![methyl 1-{[(4-methoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5778139.png)


![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5778156.png)